Enhanced Efficiency in Organic Photovoltaic Copolymers
The ethyl 2,5-dibromothiophene-3-carboxylate monomer enables the synthesis of the donor copolymer PBDB-TF-T1. When blended with a non-fullerene acceptor in a bulk-heterojunction solar cell, this copolymer achieves a power conversion efficiency (PCE) of over 15% [1]. This performance level is state-of-the-art for single-junction organic solar cells and represents a significant advancement over earlier generations of thiophene-based polymers lacking the ester-substituted thiophene unit, which typically exhibited PCEs in the 10-12% range. The electron-withdrawing ester group downshifts the highest occupied molecular orbital (HOMO) energy level of the copolymer to -5.50 eV, increasing the open-circuit voltage (Voc) to 0.97 V, compared to a Voc of 0.85 V for the parent PBDB-TF polymer without the ester unit.
| Evidence Dimension | Organic Photovoltaic Power Conversion Efficiency (PCE) |
|---|---|
| Target Compound Data | >15% PCE (when incorporated into PBDB-TF-T1 donor copolymer) |
| Comparator Or Baseline | PBDB-TF polymer (without ester-substituted thiophene): 10-12% PCE, Voc 0.85 V |
| Quantified Difference | PCE increase of 3-5 percentage points; Voc increase of 0.12 V |
| Conditions | Single-junction bulk-heterojunction solar cell; copolymer:non-fullerene acceptor blend; simulated AM 1.5G illumination (100 mW/cm²) |
Why This Matters
Procuring this specific monomer is essential for accessing the PBDB-TF class of high-performance donor copolymers, which achieve record PCEs that are unattainable with non-esterified or differently substituted thiophene monomers.
- [1] Cui, Y.; Yao, H.; Hong, L.; Zhang, T.; Xu, Y.; et al. Achieving Over 15% Efficiency in Organic Photovoltaic Cells via Copolymer Design. Adv. Mater. 2019, 31 (14), 1808356. View Source
